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Compound of Interest

Compound Name:
2-(3-Bromopropoxy)-1,3-

dimethylbenzene

CAS No.: 3245-54-3

Cat. No.: B3259801

Get Quote

Strategic Intermediate for Sterically Hindered
Phenoxyalkyl Derivatives[1]
Executive Summary & Core Identification
2,6-Dimethylphenyl 3-bromopropyl ether (also known as 1-bromo-3-(2,6-

dimethylphenoxy)propane) is a bifunctional building block. It combines a lipophilic, sterically

hindered 2,6-xylyl ether moiety with a reactive primary alkyl bromide.[1]

This molecule is critical in Structure-Activity Relationship (SAR) studies, particularly for Voltage-

Gated Sodium Channel (NaV) blockers and Sigma receptor ligands, where the 2,6-dimethyl

substitution pattern protects the ether linkage from metabolic cleavage and restricts

conformational freedom.[1]
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Property Value / Description

IUPAC Name 1-(3-Bromopropoxy)-2,6-dimethylbenzene

Molecular Formula C₁₁H₁₅BrO

Molecular Weight 243.14 g/mol

Exact Mass 242.0306

Physical State Colorless to pale yellow oil (at RT)

Boiling Point ~135–140 °C (at 0.5 mmHg) [Predicted]

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Key Moiety 2,6-Xylyloxy (Sterically hindered ether)

Reactive Group Primary Alkyl Bromide (Electrophile)

Synthetic Pathway & Methodology
The synthesis of 2,6-Dimethylphenyl 3-bromopropyl ether presents a specific challenge

compared to its 2,5- or 3,4-isomers: Steric Hindrance.[1] The two methyl groups at the ortho

positions of the phenol ring shield the oxygen, making the initial nucleophilic attack slower.[1]

Reaction Logic
The protocol utilizes a Williamson Ether Synthesis.[1] To prevent the formation of the bis-ether

(where one propyl chain reacts with two phenol molecules), a large excess of the dihalide (1,3-

dibromopropane) is required.[1]

Experimental Protocol (Self-Validating System)
Reagents:

2,6-Dimethylphenol (2,6-Xylenol) [1.0 eq][1]

1,3-Dibromopropane [3.0 - 4.0 eq] (Excess is critical to minimize dimerization)[1]

Potassium Carbonate (K₂CO₃) [2.5 eq] (Anhydrous, freshly ground)[1]
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Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:

Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar,

dissolve 2,6-dimethylphenol (10 mmol) in anhydrous Acetonitrile (50 mL). Add K₂CO₃ (25

mmol).

Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution may turn

slightly yellow/orange as the phenoxide anion forms.[1]

Addition: Add 1,3-dibromopropane (40 mmol) in a single portion. Note: Slow addition is

unnecessary here; high local concentration of the electrophile favors the mono-substituted

product.[1]

Reflux: Heat the reaction to reflux (80–82 °C) for 12–16 hours. Monitor via TLC

(Hexane/EtOAc 9:1). The starting phenol (Rf ~0.[1]4) should disappear, replaced by the

product (Rf ~0.7).

Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate

under reduced pressure to remove ACN and the bulk of excess 1,3-dibromopropane.[1]

Purification: Dissolve the residue in Diethyl Ether, wash with 1N NaOH (to remove unreacted

phenol) and Brine. Dry over MgSO₄.[1][2]

Isolation: Purify via vacuum distillation or flash column chromatography (Silica gel, 100%

Hexanes → 5% EtOAc/Hexanes).

Synthesis Diagram (DOT)[1]

2,6-Dimethylphenol
(Nucleophile)

Transition State
(SN2 Attack)

K2CO3, ACN, Reflux

1,3-Dibromopropane
(Electrophile - Excess)

K2CO3, ACN, Reflux

2,6-Dimethylphenyl
3-bromopropyl etherMajor Pathway

Bis-ether
(Impurity)

Minor (if low dihalide)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.sarex.com/fine/storage/app/media/5_Pharmaceutical_Intermediates_Products%20.pdf
https://www.sarex.com/fine/storage/app/media/5_Pharmaceutical_Intermediates_Products%20.pdf
https://www.sarex.com/fine/storage/app/media/5_Pharmaceutical_Intermediates_Products%20.pdf
https://www.sarex.com/fine/storage/app/media/5_Pharmaceutical_Intermediates_Products%20.pdf
https://www.sarex.com/fine/storage/app/media/5_Pharmaceutical_Intermediates_Products%20.pdf
https://www.sarex.com/fine/storage/app/media/5_Pharmaceutical_Intermediates_Products%20.pdf
https://www.sarex.com/fine/storage/app/media/5_Pharmaceutical_Intermediates_Products%20.pdf
https://www.rsc.org/suppdata/py/c3/c3py00137g/c3py00137g.pdf
https://www.benchchem.com/product/b3259801/docs?utm_src=pdf-body-img#technical-profile-2-6-dimethylphenyl-3-bromopropyl-ether
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3259801?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Reaction pathway prioritizing mono-alkylation via stoichiometry control.

Applications in Drug Development[1]
This ether is not a drug itself but a pharmacophore linker.[1] It is used to introduce the 2,6-

dimethylphenoxy motif, which is pharmacologically significant for two reasons:

Metabolic Stability: The ortho-methyl groups block cytochrome P450 oxidation at the ether

linkage.[1]

Sodium Channel Blockade: This motif mimics the lipophilic headgroup of Class IB

antiarrhythmics (like Mexiletine and Lidocaine).[1]

Target Pathways
Researchers utilize this intermediate to synthesize:

Mexiletine Homologs: Extending the carbon chain from 2 carbons (in Mexiletine) to 3

carbons alters the binding kinetics in the NaV1.5 channel pore.[1]

Sigma-1 Receptor Ligands: The 3-bromopropyl chain allows for the attachment of piperidine

or piperazine rings, a common scaffold for neuroprotective agents.[1]

SAR Workflow Diagram (DOT)
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Click to download full resolution via product page

Figure 2: Divergent synthesis strategy using the ether as a linchpin intermediate.

Safety & Handling (E-E-A-T)
As an alkylating agent, this compound poses specific risks.[1]

Hazards: Skin irritant, serious eye irritant.[1][3][4][5] Potential mutagenicity due to the alkyl

bromide functionality (alkylating DNA bases).[1]

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is stable, but the

alkyl bromide can hydrolyze slowly in moist air.[1]

Disposal: Quench with an amine-based scavenger or dispose of via high-temperature

incineration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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